1,2-Cyclobutanedicarboxylic acid, 3,3-diethoxy-, diethyl ester,(1R,2S)-rel-
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Overview
Description
1,2-Cyclobutanedicarboxylic acid, 3,3-diethoxy-, diethyl ester, (1R,2S)-rel- is a chemical compound with the molecular formula C12H20O6 It is a derivative of cyclobutanedicarboxylic acid, characterized by the presence of two ethoxy groups and two ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Cyclobutanedicarboxylic acid, 3,3-diethoxy-, diethyl ester typically involves the reaction of maleic or fumaric acid esters with ketene acetals. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1,2-Cyclobutanedicarboxylic acid, 3,3-diethoxy-, diethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, depending on the nature of the substituent introduced .
Scientific Research Applications
1,2-Cyclobutanedicarboxylic acid, 3,3-diethoxy-, diethyl ester has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-Cyclobutanedicarboxylic acid, 3,3-diethoxy-, diethyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Cyclobutanedicarboxylic acid, 3,3-dimethoxy-, diethyl ester
- 1,2-Cyclobutanedicarboxylic acid, 3,3-diethoxy-, 1,2-dimethyl ester
- trans-3,3-diethoxy-1,2-cyclobutanedicarboxylic acid
Uniqueness
1,2-Cyclobutanedicarboxylic acid, 3,3-diethoxy-, diethyl ester is unique due to its specific structural configuration and the presence of ethoxy and ethyl ester groups. This configuration imparts distinct chemical and physical properties, making it suitable for various specialized applications .
Properties
IUPAC Name |
diethyl (1S,2R)-3,3-diethoxycyclobutane-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O6/c1-5-17-12(15)10-9-14(19-7-3,20-8-4)11(10)13(16)18-6-2/h10-11H,5-9H2,1-4H3/t10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFWKACUXHRZOU-QWRGUYRKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1C(=O)OCC)(OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC([C@@H]1C(=O)OCC)(OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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